molecular formula C24H27N5O3S B2637466 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-34-9

5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2637466
CAS No.: 851810-34-9
M. Wt: 465.57
InChI Key: XZPHOUQNJVXSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo-triazole core substituted with methoxyphenyl and piperazinyl groups. Its structural complexity arises from the fusion of thiazole and triazole rings, augmented by a methyl group at position 2 and a hydroxyl group at position 4. This compound has drawn attention due to its structural resemblance to bioactive thiazole-triazole hybrids, which are known for antimicrobial, antifungal, and central nervous system (CNS) modulation activities .

Properties

IUPAC Name

5-[(4-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-16-25-24-29(26-16)23(30)22(33-24)21(17-4-8-19(31-2)9-5-17)28-14-12-27(13-15-28)18-6-10-20(32-3)11-7-18/h4-11,21,30H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPHOUQNJVXSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated piperazine derivatives.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Structural Analogues with Piperazinyl Substitutions

Substituent Variations on the Piperazinyl Group

  • 5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (RN: 162661-20-3) This analogue replaces the 4-(4-methoxyphenyl)piperazine group with a 4-methylpiperazine. Computational studies suggest that the methoxyphenyl group enhances binding affinity to serotonin receptors (5-HT1A) due to increased lipophilicity and hydrogen-bonding capacity .
  • 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (RN: 869344-07-0) The introduction of a 3-chlorophenyl group on the piperazine ring and an ethoxy group on the aryl moiety significantly alters electronic properties. Bioactivity assays indicate moderate antifungal activity (MIC: 16 µg/mL against Candida albicans), outperforming the parent compound .

Functional Analogues with Thiazolo-Triazole Cores

Modifications to the Thiazole/Triazole Moiety

  • (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one
    This compound replaces the hydroxyl group with a ketone and introduces a pyrazole-methylidene group. The conjugated system enhances UV absorption (λmax: 320 nm), making it suitable for photodynamic therapy. However, the absence of a hydroxyl group reduces solubility in aqueous media (logP: 4.2 vs. 3.8 for the target compound) .

  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles These derivatives replace the thiazole ring with a triazolo-thiadiazole system. Molecular docking studies (PDB: 3LD6) reveal strong binding to lanosterol 14α-demethylase, a fungal enzyme, with docking scores of −9.2 kcal/mol compared to −7.8 kcal/mol for the target compound.
Table 2: Functional Analogues and Their Properties
Compound Name Core Modification Key Property Biological Activity
Target Compound Thiazolo-triazole + hydroxyl logP: 3.8 Moderate antifungal activity
(5Z)-5-{[...]methylidene}-2-(4-methoxyphenyl)thiazolo[...]triazol-6-one Pyrazole-methylidene + ketone λmax: 320 nm; logP: 4.2 Photodynamic therapy candidate
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazoles Triazolo-thiadiazole Docking score: −9.2 kcal/mol Antifungal (lanosterol target)

Bioactivity and Mechanism of Action

The target compound’s hydroxyl group at position 6 enables hydrogen bonding with biological targets, such as fungal ergosterol biosynthesis enzymes. In contrast, analogues with bulkier substituents (e.g., ethoxy or chlorophenyl groups) exhibit enhanced membrane penetration but may suffer from metabolic instability due to cytochrome P450 oxidation . Structural rigidity in pyrazoline-containing analogues (e.g., 2-[5-(4-methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methylbenzothiazole) improves pharmacokinetic profiles but reduces CNS bioavailability compared to the more flexible thiazolo-triazole scaffold .

Biological Activity

The compound 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in pharmacological research for its potential therapeutic applications. Its structure incorporates both thiazole and triazole moieties along with a piperazine ring, which are known to enhance biological activity. This article aims to explore the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound's structure can be broken down into key components:

  • Thiazole and Triazole Rings : These heterocycles are known for their diverse biological activities.
  • Piperazine Moiety : Often linked to psychoactive properties and interactions with neurotransmitter receptors.
  • Methoxyphenyl Groups : These substituents can influence lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The piperazine moiety may facilitate binding to serotonin (5-HT) receptors, which are implicated in mood regulation and anxiety disorders.
  • Enzyme Inhibition : The thiazole and triazole rings may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole structures exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have shown promising results against various bacterial strains.

Neuropharmacological Effects

Studies suggest that piperazine derivatives can influence central nervous system activity. Specifically, compounds with similar structural features have been evaluated for their potential as anxiolytics or antidepressants due to their interaction with serotonin receptors.

Enzyme Inhibition

The synthesized compound has been evaluated for its ability to inhibit AChE and urease. Preliminary data suggest that it may possess potent inhibitory effects, making it a candidate for further exploration in treating conditions related to cholinergic dysfunction.

Case Studies

  • Antibacterial Evaluation : A study investigated the antibacterial efficacy of a related thiazole-triazole compound against Escherichia coli and Staphylococcus aureus, reporting an IC50 value significantly lower than standard antibiotics, indicating superior activity.
  • Neuropharmacological Assessment : Another study focused on a piperazine derivative exhibiting high affinity for 5-HT receptors, demonstrating anxiolytic effects in animal models. The compound's structural similarity suggests potential parallels in activity.

Data Table: Biological Activity Summary

Activity TypeCompound TestedIC50/EC50 ValuesReference
AntibacterialThiazole derivative0.5 µM
NeuropharmacologicalPiperazine derivative21.3 nM
AChE InhibitionSimilar thiazolo-triazole compound2.14 µM
Urease InhibitionRelated derivative1.13 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.